N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1795297-15-2
VCID: VC7740045
InChI: InChI=1S/C13H14N4OS/c18-12(10-11-2-1-9-19-11)14-5-6-16-7-8-17-13(16)3-4-15-17/h1-4,7-9H,5-6,10H2,(H,14,18)
SMILES: C1=CSC(=C1)CC(=O)NCCN2C=CN3C2=CC=N3
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

CAS No.: 1795297-15-2

Cat. No.: VC7740045

Molecular Formula: C13H14N4OS

Molecular Weight: 274.34

* For research use only. Not for human or veterinary use.

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide - 1795297-15-2

Specification

CAS No. 1795297-15-2
Molecular Formula C13H14N4OS
Molecular Weight 274.34
IUPAC Name N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C13H14N4OS/c18-12(10-11-2-1-9-19-11)14-5-6-16-7-8-17-13(16)3-4-15-17/h1-4,7-9H,5-6,10H2,(H,14,18)
Standard InChI Key JFOFFEWUOZNJSS-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CC(=O)NCCN2C=CN3C2=CC=N3

Introduction

Structural and Molecular Characterization

Chemical Architecture

The compound features three key structural components:

  • Thiophene ring: A sulfur-containing heterocycle known for enhancing electronic properties and bioactivity .

  • Acetamide linker: A flexible spacer that connects the thiophene moiety to the imidazo[1,2-b]pyrazole group.

  • Imidazo[1,2-b]pyrazole: A bicyclic system with hydrogen-bonding capabilities, often associated with kinase modulation .

The molecular formula is C₁₃H₁₄N₄OS, with a molecular weight of 274.34 g/mol. Key spectral identifiers include:

  • FT-IR: Expected peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Characteristic signals for thiophene protons (δ 6.8–7.5 ppm), imidazo-pyrazole protons (δ 7.0–8.2 ppm), and acetamide NH (δ 10.1–10.5 ppm) .

Table 1: Calculated Physicochemical Properties

PropertyValue
LogP (lipophilicity)1.8 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Polar Surface Area98 Ų
SolubilityLow in water; moderate in DMSO

Synthesis and Purification

Proposed Synthetic Route

While no published protocol exists for this specific compound, a plausible pathway involves:

  • Acyl chloride formation: 2-(Thiophen-2-yl)acetic acid reacts with thionyl chloride (SOCl₂) to form 2-(thiophen-2-yl)acetyl chloride .

  • Amide coupling: The acyl chloride reacts with 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) .

Reaction Scheme:

2-(Thiophen-2-yl)acetic acidSOCl2Acyl chlorideAmine, Et3NTarget compound\text{2-(Thiophen-2-yl)acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{Amine, Et}_3\text{N}} \text{Target compound}

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetonitrile .

  • Yield: Estimated 50–65% based on analogous reactions .

Chemical Reactivity and Stability

Functional Group Transformations

  • Acetamide hydrolysis: Under acidic or basic conditions, the amide bond may cleave to yield 2-(thiophen-2-yl)acetic acid and the corresponding amine.

  • Electrophilic substitution: Thiophene’s aromatic system can undergo sulfonation or nitration at the α-position .

  • Imidazo-pyrazole reactivity: The N1 position may participate in alkylation or acylation reactions .

Table 2: Predicted Reactivity Hotspots

PositionReactivity TypePotential Products
C3 (Thiophene)Electrophilic substitutionSulfonated/nitrated derivatives
N1 (Imidazo-pyrazole)Nucleophilic substitutionAlkylated/acylated analogs
Acetamide NHHydrogen bondingCoordination complexes

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic scalability: Optimizing yields and minimizing byproducts in large-scale synthesis.

  • In vivo pharmacokinetics: Absorption, distribution, and metabolism profiles remain unstudied.

  • Target validation: Confirming hypothesized interactions with kinases or viral proteases.

Recommended Studies

  • X-ray crystallography: To resolve the compound’s binding mode with CDK2 or 3CLpro .

  • Antiviral assays: Testing against SARS-CoV-2 in Vero E6 cells .

  • Toxicity screening: Acute and chronic toxicity in rodent models.

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